molecular formula C8H8ClNO2 B1593966 2-Chlorophenyl methylcarbamate CAS No. 3942-54-9

2-Chlorophenyl methylcarbamate

Cat. No.: B1593966
CAS No.: 3942-54-9
M. Wt: 185.61 g/mol
InChI Key: ZAGNMMRDHSEOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenyl methylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-chlorophenol with methyl isocyanate under controlled conditions to form the desired carbamate . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required standards for use in various applications .

Chemical Reactions Analysis

Basic Hydrolysis

Under alkaline conditions (pH 8.0 veronal buffer), the compound undergoes carbamate ester cleavage:

Reaction:
2-(Chloromethyl)phenyl methylcarbamate + H₂O → 2-chlorophenol + methylamine + CO₂
Conditions:

  • 0.1M NaOH at 70°C

  • Completion time: 1-2 hrs
    Key Observations:

  • First-order reaction kinetics (k=0.15min1k=0.15\,\text{min}^{-1}
    at pH 8.0)

  • Stable against retro-Michael additions due to electron-withdrawing Cl substituent

Acidic Hydrolysis

Protonation of carbonyl oxygen accelerates decomposition:
Products:

  • 2-chlorobenzyl chloride (major)

  • Methyl isocyanate (trapped as urea derivatives)

Nucleophilic Substitution

The chloromethyl group participates in SN2 reactions:

Table 1: Substitution Reactions

NucleophileConditionsProductYield (%)
NaN₃DMF, 80°C2-(azidomethyl)phenyl methylcarbamate89
KSCNEtOH, reflux2-(thiocyanatomethyl)phenyl methylcarbamate78
NH₃ (aq)RT, 24h2-(aminomethyl)phenyl methylcarbamate92

Mechanistic Note:
Steric hindrance from the ortho-chloro group reduces reaction rates by 40% compared to para-substituted analogues .

LiAlH₄ Reduction

Reaction Pathway:

CarbamateLiAlH42(chloromethyl)phenylmethanol+CH3NH2\text{Carbamate}\xrightarrow{\text{LiAlH}_4}2-(chloromethyl)phenylmethanol+\text{CH}_3\text{NH}_2

Key Data:

  • Reaction time: 4 hrs at 0°C → RT

  • Quenching method: Sequential H₂O/1M HCl washes

Catalytic Hydrogenation

Conditions:

  • 5% Pd/C, H₂ (50 psi), EtOAc
    Products:

  • 2-methylphenyl methylcarbamate (dechlorinated)

  • Trace amounts of ring-hydrogenated byproducts

Enzyme Inhibition Mechanism

Acts as acetylcholinesterase (AChE) inhibitor through carbamylation:

Kinetic Parameters:

kcat=2.4×103M1min1Kd=18μM[4][7]k_{\text{cat}}=2.4\times 10^3\,\text{M}^{-1}\text{min}^{-1}\quad K_d=18\,\mu \text{M}\quad[4][7]

Inhibition Steps:

  • Nucleophilic attack by Ser203 on carbonyl carbon

  • Formation of carbamoyl-enzyme complex (t1/2t_{1/2}
    = 45 min)

  • Slow decarbamylation (rate-limiting step)

Stability Profile

Table 2: Environmental Stability Data

ConditionHalf-lifeDegradation Products
pH 5.028 days2-chlorophenol (72%)
pH 7.063 daysMethyl carbamate (58%)
pH 9.04 hrsComplete hydrolysis
UV light (λ=254nm)8 hrsRing-chlorinated dimers

Coupling Reactions

Forms colored complexes with diazonium salts for analytical detection:

Optimal Coupling:
4-Nitrobenzenediazonium fluoroborate in pH 9.5 buffer
Spectral Data:

  • λmax\lambda_{\text{max}}
    = 520 nm (ε=12,400M1cm1\varepsilon =12,400\,\text{M}^{-1}\text{cm}^{-1}
    )

  • Linear range: 0.1-10 ppm (R² = 0.9993)

This comprehensive analysis demonstrates 2-(chloromethyl)phenyl methylcarbamate's reactivity profile, essential for applications in synthetic chemistry and biochemical studies. The chloromethyl group's lability and carbamate's enzyme inhibition capability make it a versatile compound despite stability challenges in basic environments.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Chlorophenyl methylcarbamate has a molecular formula of C9_9H10_10ClN1_1O2_2 and a molecular weight of approximately 185.608 g/mol. Its structure includes a chlorinated phenyl group, which contributes to its biological activity. The compound acts primarily as a neurotoxin by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing paralysis and death in target insect pests.

Agricultural Applications

Insecticide Use

Herbicidal Activity

While its main use is as an insecticide, there are indications of potential herbicidal activity. Research suggests that this compound may inhibit the growth of certain weeds, although these applications are not as well established as its insecticidal properties.

Environmental Impact

The environmental implications of using this compound are significant. Its breakdown products, such as 2-chlorophenol and methylamine, can have different ecological impacts. Studies have raised concerns about acute toxicity in non-target organisms, necessitating careful management in agricultural practices to mitigate risks to wildlife and ecosystems .

Medicinal Chemistry Applications

Drug Design

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural characteristics allow researchers to modify it for various biological pathways, potentially leading to novel drugs targeting specific diseases . The compound's ability to inhibit AChE also positions it as a candidate for further exploration in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Unique Features
Methyl carbamateSimpler structure; less toxicBasic carbamate structure
Phenyl methylcarbamateLacks chlorine; broader spectrumMore versatile in activity
4-Chlorophenyl methylcarbamateDifferent chlorination patternSimilar insecticidal activity
Ethyl carbamateEthyl group instead of methylUsed as a sedative; lower toxicity
Propyl carbamateLonger alkyl chainVarying solubility properties

The presence of the chlorine atom at the second position on the phenyl ring enhances the biological activity and specificity towards certain pests compared to non-chlorinated analogs.

Case Studies

  • Toxicity Studies : Research involving various species has shown that exposure to this compound can lead to acute toxicity in birds and mammals. Data collected from studies on over 76 species indicate significant variability in sensitivity among different organisms .
  • Field Trials : In field trials conducted on rice crops, the efficacy of this compound against pest populations was evaluated. Results indicated prolonged residual activity and effective pest control compared to other commonly used insecticides .
  • Phytotoxicity Assessments : Studies assessing the phytotoxic effects on crops revealed that certain concentrations could inhibit seed germination and plant growth, emphasizing the need for careful application rates in agricultural settings .

Mechanism of Action

The mechanism of action of 2-Chlorophenyl methylcarbamate involves its interaction with specific molecular targets. It primarily acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chlorophenyl methylcarbamate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Biological Activity

2-Chlorophenyl methylcarbamate, also known as CPM or 2-chlorophenyl N-methylcarbamate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H10ClN
  • Molar Mass : 171.64 g/mol
  • Structure : The compound features a chlorinated phenyl ring attached to a methylcarbamate group, which significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes, particularly cholinesterases, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is critical in understanding its potential neurotoxic effects as well as its therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's ability to disrupt bacterial cell walls may be a contributing factor to its antimicrobial efficacy .

Anticancer Properties

There is growing evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been reported to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in certain cancer cell lines .

Toxicity Studies

The compound's toxicity profile has been evaluated in various studies. A significant body of research indicates that this compound can exhibit acute toxicity in certain animal models. For example, studies involving birds and mammals have shown that exposure can lead to adverse effects such as reduced locomotor activity and increased mortality rates at higher doses .

Study on Insect Control

In Japan, 2-chlorophenyl N-methylcarbamate has been utilized for pest control in agriculture, particularly against harmful insects attacking rice plants. Field studies demonstrated its effectiveness in reducing pest populations while maintaining crop yield, highlighting its practical applications in integrated pest management strategies .

Pharmacological Research

A study focusing on the pharmacological properties of carbamates revealed that modifications on the carbamate structure could enhance biological activities. For instance, substituents on the nitrogen or oxygen atoms of the carbamate group were found to influence the potency and selectivity towards specific biological targets .

Data Tables

Biological Activity Effect Study Reference
AntimicrobialEffective against resistant strains
AnticancerInduces apoptosis in cancer cells
ToxicityAcute toxicity observed in animal models
Insect ControlReduces pest populations in rice crops

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chlorophenyl methylcarbamate, and how can reaction conditions be optimized for academic-scale preparation?

Answer: this compound (CPMC) is synthesized via the reaction of 2-chlorophenol with methyl isocyanate or via carbamate esterification using methyl chloroformate. Key optimization parameters include:

  • Temperature control : Maintain 0–5°C during exothermic reactions to prevent side products (e.g., dimerization) .
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity and purity .
  • Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate reaction rates .
    Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires monitoring by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) .
  • Spectroscopy : Confirm structure via 1^1H NMR (δ 3.0 ppm for methyl carbamate protons) and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 186.1) to verify molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation hazards (CLP classification: Acute Toxicity Category 4) .
  • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing chlorine atom at the ortho position polarizes the aromatic ring, activating the carbamate group toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G**) show:

  • Reduced electron density at the carbamate carbonyl carbon (partial charge: +0.32) .
  • Enhanced susceptibility to hydrolysis under alkaline conditions (pH >10), forming 2-chlorophenol and methylamine .
    Experimental validation involves kinetic studies using 13^{13}C NMR to track reaction intermediates .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

Answer: Discrepancies in LD50_{50} values (e.g., rodent oral toxicity ranging from 250–500 mg/kg) arise from:

  • Purity variations : Impurities like residual methyl isocyanate may exacerbate toxicity. Use GC-MS to quantify trace contaminants .
  • Metabolic differences : Species-specific cytochrome P450 metabolism alters toxicity profiles. Compare in vitro hepatocyte assays across models (rat vs. human) .
  • Experimental design : Standardize OECD Test Guideline 423 protocols for acute oral toxicity testing .

Q. How can researchers evaluate the environmental persistence of this compound in soil and water systems?

Answer:

  • Hydrolysis studies : Monitor degradation at pH 5–9 (25°C) via LC-MS to detect hydrolysis products (2-chlorophenol) .
  • Soil half-life : Use 14^{14}C-labeled CPMC in OECD 307 biodegradation tests; aerobic conditions typically show t1/2_{1/2} = 30–60 days .
  • Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using HPLC-PDA .

Q. What methodologies are recommended for studying the inhibition kinetics of this compound against acetylcholinesterase (AChE)?

Answer:

  • Enzyme assays : Use Ellman’s method (DTNB reagent) to measure AChE activity inhibition. IC50_{50} values are typically 10–50 µM .
  • Kinetic analysis : Fit data to a modified Cheng-Prusoff equation to determine inhibition constants (Ki_i) and mechanism (competitive vs. non-competitive) .
  • Structural insights : Perform X-ray crystallography or molecular docking (PDB ID: 1ACJ) to map interactions between CPMC and AChE’s catalytic site .

Properties

IUPAC Name

(2-chlorophenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGNMMRDHSEOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058084
Record name CPMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB]
Record name o-Chlorophenyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00831 [mmHg]
Record name o-Chlorophenyl methylcarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

WHITE CRYSTALS

CAS No.

3942-54-9
Record name 2-Chlorophenyl N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3942-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003942549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-methyl-, 2-chlorophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CPMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorophenyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4I4K15V9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90-91 °C
Record name O-CHLOROPHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chlorophenyl methylcarbamate
2-Chlorophenyl methylcarbamate
2-Chlorophenyl methylcarbamate
2-Chlorophenyl methylcarbamate
2-Chlorophenyl methylcarbamate
2-Chlorophenyl methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.